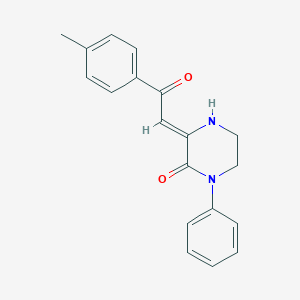![molecular formula C14H12BrNO2 B221924 4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
4-[(3-Bromobenzyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Bromobenzyl)oxy]benzamide, also known as BBOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBOB belongs to the class of benzamides and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 4-[(3-Bromobenzyl)oxy]benzamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. 4-[(3-Bromobenzyl)oxy]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
4-[(3-Bromobenzyl)oxy]benzamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-[(3-Bromobenzyl)oxy]benzamide has also been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. In addition, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3-Bromobenzyl)oxy]benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. 4-[(3-Bromobenzyl)oxy]benzamide is also stable under normal laboratory conditions and can be stored for an extended period. However, there are some limitations to the use of 4-[(3-Bromobenzyl)oxy]benzamide in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. In addition, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Orientations Futures
For 4-[(3-Bromobenzyl)oxy]benzamide research include the development of more efficient synthesis methods, investigation of the compound's safety and efficacy in clinical trials, and the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-[(3-Bromobenzyl)oxy]benzamide involves several steps, including the protection of the amino group, bromination, and deprotection. The first step involves the protection of the amino group of 4-aminobenzamide using a suitable protecting group. The protected compound is then subjected to bromination using a suitable reagent. Finally, the protecting group is removed to obtain the desired product, 4-[(3-Bromobenzyl)oxy]benzamide. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
4-[(3-Bromobenzyl)oxy]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties in preclinical studies. 4-[(3-Bromobenzyl)oxy]benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta peptides in vitro, which is a hallmark of Alzheimer's disease.
Propriétés
Nom du produit |
4-[(3-Bromobenzyl)oxy]benzamide |
|---|---|
Formule moléculaire |
C14H12BrNO2 |
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
4-[(3-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H2,16,17) |
Clé InChI |
WNYIDDKTEYNPSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



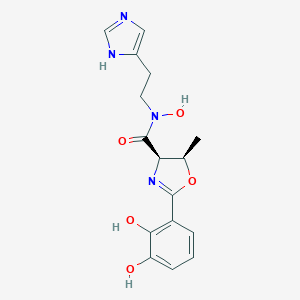

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
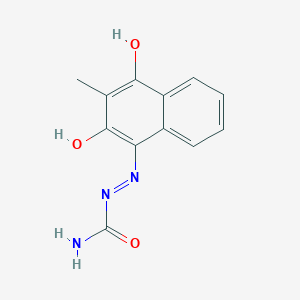
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
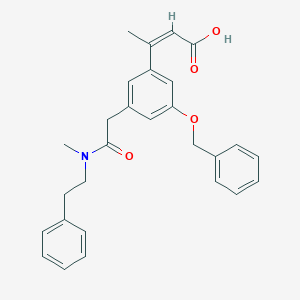
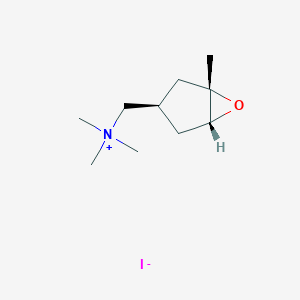
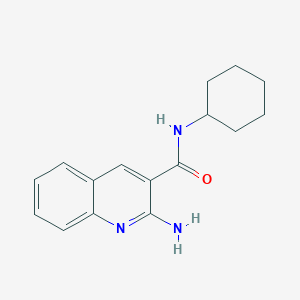
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
